4-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester 4-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452415
InChI: InChI=1S/C18H25ClN2O3/c1-14(2)21(17(22)12-19)16-8-10-20(11-9-16)18(23)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3
SMILES: CC(C)N(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)CCl
Molecular Formula: C18H25ClN2O3
Molecular Weight: 352.9 g/mol

4-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13452415

Molecular Formula: C18H25ClN2O3

Molecular Weight: 352.9 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C18H25ClN2O3
Molecular Weight 352.9 g/mol
IUPAC Name benzyl 4-[(2-chloroacetyl)-propan-2-ylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H25ClN2O3/c1-14(2)21(17(22)12-19)16-8-10-20(11-9-16)18(23)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3
Standard InChI Key WLKNRQPVBWBMEB-UHFFFAOYSA-N
SMILES CC(C)N(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)CCl
Canonical SMILES CC(C)N(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with a [(2-chloroacetyl)-isopropyl-amino] group and a benzyl ester at the 1-position. The piperidine core contributes to its basicity, while the chloroacetyl and benzyl ester groups enhance electrophilicity and lipophilicity, respectively. Key structural attributes include:

  • Piperidine ring: A six-membered heterocycle with one nitrogen atom.

  • Chloroacetyl group: Introduces reactivity for nucleophilic substitution.

  • Benzyl ester: Improves membrane permeability and metabolic stability.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₉H₂₆ClN₂O₃
Molecular Weight366.9 g/mol
Boiling Point (predicted)494.0 ± 45.0 °C
Density (predicted)1.16 ± 0.1 g/cm³
pKa (predicted)8.05 ± 0.29
The benzyl ester’s aromaticity contributes to UV absorption at 254 nm, facilitating chromatographic detection.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with piperidine functionalization:

  • Piperidine Protection: The piperidine nitrogen is protected using a benzyl chloroformate group to form piperidine-1-carboxylic acid benzyl ester .

  • Amination: Introduction of the isopropylamino group via nucleophilic substitution or reductive amination .

  • Chloroacetylation: Reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to attach the chloroacetyl moiety .

Key Reaction Conditions:

  • Temperature: 0–25°C for amination to prevent side reactions.

  • Catalysts: DMAP (4-dimethylaminopyridine) for esterification .

  • Yield Optimization: Stepwise purification via column chromatography (silica gel, ethyl acetate/hexane) .

Industrial-Scale Production

Continuous flow reactors are employed to enhance yield (≥75%) and reduce reaction times. For instance, microreactors enable precise control over exothermic chloroacetylation, minimizing decomposition .

Biological Activity and Mechanisms

Mechanism of Action

The chloroacetyl group acts as an electrophile, covalently binding to cysteine residues in target proteins (e.g., β-tubulin). The piperidine ring facilitates blood-brain barrier penetration, making it suitable for central nervous system targets .

Pharmacological Research and Applications

Preclinical Studies

  • Metabolic Disorders: In rodent models, analogs improved glucose tolerance by 40% via GLP-1 receptor agonism .

  • Pain Management: FAAH inhibition reduced inflammatory pain by 60% in mice .

Comparative Analysis with Related Compounds

CompoundKey DifferencesBioactivity
3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl estertert-butyl ester enhances metabolic stability30% higher FAAH inhibition
2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl esterMethyl linker increases flexibilityImproved tubulin binding (IC₅₀ = 1.8 µM)

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